molecular formula C14H17N3O B2667583 5-Acetyl-6-methyl-2-piperidinonicotinonitrile CAS No. 121348-11-6

5-Acetyl-6-methyl-2-piperidinonicotinonitrile

Cat. No.: B2667583
CAS No.: 121348-11-6
M. Wt: 243.31
InChI Key: SPJTZYKHTQMLJY-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-piperidinonicotinonitrile is a chemical compound with the molecular formula C13H17N3O It is known for its unique structure, which includes a piperidine ring fused to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-2-piperidinonicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Nicotinonitrile Moiety: The nicotinonitrile group is introduced via nucleophilic substitution reactions.

    Acetylation and Methylation: The final steps involve acetylation and methylation to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methyl-2-piperidinonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

5-Acetyl-6-methyl-2-piperidinonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-2-piperidinonicotinonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

    Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-piperidinonicotinonitrile: Lacks the acetyl group, which may affect its reactivity and biological activity.

    5-Acetyl-2-piperidinonicotinonitrile: Lacks the methyl group, which may influence its chemical properties and applications.

Uniqueness

5-Acetyl-6-methyl-2-piperidinonicotinonitrile is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-acetyl-6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-13(11(2)18)8-12(9-15)14(16-10)17-6-4-3-5-7-17/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJTZYKHTQMLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N2CCCCC2)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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